molecular formula C8H5Cl2NO3 B1413002 3',5'-Dichloro-2'-nitroacetophenone CAS No. 1807181-10-7

3',5'-Dichloro-2'-nitroacetophenone

Cat. No. B1413002
CAS RN: 1807181-10-7
M. Wt: 234.03 g/mol
InChI Key: ATNJEUOOJCHPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5'-Dichloro-2'-nitroacetophenone (DCNAP) is an organic compound with the molecular formula C8H5Cl2NO3. It is a white solid that is soluble in water and is used in a variety of scientific applications. DCNAP is a versatile compound with a wide range of applications, from synthesis of other compounds to its use as a chemical reagent. DCNAP has unique properties that make it an ideal choice for a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 3',5'-Dichloro-2'-nitroacetophenone is not yet fully understood. However, it is believed that 3',5'-Dichloro-2'-nitroacetophenone acts as an electron donor, donating electrons to other molecules in the reaction. It is also believed that 3',5'-Dichloro-2'-nitroacetophenone may act as an inhibitor of certain enzymes, as well as a catalyst for certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3',5'-Dichloro-2'-nitroacetophenone are not yet fully understood. However, it has been suggested that 3',5'-Dichloro-2'-nitroacetophenone may have some effects on the nervous system, as well as some effects on the cardiovascular system. Additionally, 3',5'-Dichloro-2'-nitroacetophenone has been shown to have some effects on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

3',5'-Dichloro-2'-nitroacetophenone has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and is relatively inexpensive. Additionally, 3',5'-Dichloro-2'-nitroacetophenone is soluble in water and is relatively stable. However, 3',5'-Dichloro-2'-nitroacetophenone also has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory system. Additionally, 3',5'-Dichloro-2'-nitroacetophenone is a strong oxidizing agent and can be dangerous if not handled properly.

Future Directions

The potential future applications of 3',5'-Dichloro-2'-nitroacetophenone are numerous. 3',5'-Dichloro-2'-nitroacetophenone could be used in the synthesis of more complex molecules, such as drug molecules. Additionally, 3',5'-Dichloro-2'-nitroacetophenone could be used in the study of drug metabolism and pharmacokinetics. 3',5'-Dichloro-2'-nitroacetophenone could also be used in the development of new fluorescent probes for imaging and detection of small molecules. Additionally, 3',5'-Dichloro-2'-nitroacetophenone could be used in the development of new catalysts for organic synthesis. Finally, 3',5'-Dichloro-2'-nitroacetophenone could be used in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

3',5'-Dichloro-2'-nitroacetophenone is used in a variety of scientific research applications. It has been used as a chemical reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent dye for imaging and detection. 3',5'-Dichloro-2'-nitroacetophenone has also been used in the synthesis of fluorescent probes for imaging and detection of small molecules. Additionally, 3',5'-Dichloro-2'-nitroacetophenone has been used in the synthesis of drug molecules, as well as in the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

1-(3,5-dichloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNJEUOOJCHPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-2'-nitroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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